2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Description
Chemical Identity: 2,6-Difluoro-N-[4-(trifluoromethyl)phenyl]benzamide (CAS: 35367-31-8), also known as penfluron, is a benzamide derivative with the molecular formula C₁₅H₉F₅N₂O₂ (molecular weight: 344.24 g/mol) . Its structure comprises a 2,6-difluorobenzoyl group linked via a urea bridge to a 4-(trifluoromethyl)phenyl moiety. This compound is primarily recognized as an insect growth regulator (chitin synthesis inhibitor) in agrochemical applications .
For example, describes a method involving sequential condensation, reduction, and bromination steps to generate structurally related m-diamide compounds.
Properties
IUPAC Name |
2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO/c15-10-2-1-3-11(16)12(10)13(21)20-9-6-4-8(5-7-9)14(17,18)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNQPNLXGJMZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against fungal pathogens. For instance, derivatives of 2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide demonstrated moderate to good antifungal activities against species such as Botrytis cinerea and Rhizoctonia solani, with effective concentrations (EC50) comparable to established antifungal agents like hymexazol . The compound's structural features contribute to its interaction with biological macromolecules, making it a candidate for further development in antifungal therapies.
Cancer Research
The compound has also been investigated for its potential as an anticancer agent. Research indicates that similar benzamide derivatives can exhibit inhibitory effects on cancer cell lines, particularly those associated with leukemia. For example, compounds with similar structures have shown promising results in inhibiting the BCR-ABL fusion protein, which is critical in certain types of leukemia . The unique trifluoromethyl substitution may enhance the compound's potency and selectivity against cancer cells.
Agricultural Applications
Pesticide Development
In agricultural contexts, this compound has been explored as a potential pesticide. Its fluorinated structure may impart specific biochemical interactions that enhance its effectiveness against plant pathogens while maintaining lower toxicity to non-target organisms. Studies have indicated that certain benzamide derivatives can serve as effective fungicides with reduced environmental impact . The compound's application as a pesticide could address the growing need for safer agricultural chemicals.
Material Science Applications
Fluorinated Polymers
The unique chemical structure of this compound makes it suitable for incorporation into fluorinated polymers. These materials are known for their thermal stability and chemical resistance. The addition of this compound could enhance the properties of polymers used in coatings and other industrial applications.
Data Summary Table
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
- Penfluron vs. Diflubenzuron : Both share the 2,6-difluorobenzamide backbone, but penfluron’s 4-(trifluoromethyl)phenyl group enhances lipophilicity compared to diflubenzuron’s 4-chlorophenyl group. This modification likely improves membrane permeability and environmental persistence .
- Pharmaceutical Analogs (GSK7975A) : GSK7975A retains the benzamide core but incorporates a pyrazole ring and hydroxyl group, enabling selective inhibition of calcium release-activated calcium (CRAC) channels . This contrasts with penfluron’s pesticidal mechanism.
- Purine-Benzamide Hybrids : Compounds like those in merge benzamide with purine scaffolds, introducing hydrogen-bonding sites for kinase inhibition in cancer therapy .
Physicochemical and Spectral Properties
- Penfluron : IR spectra would exhibit νC=O (~1660–1680 cm⁻¹) and νN-H (~3150–3400 cm⁻¹) stretches, consistent with urea and benzamide functionalities. The absence of νS-H (2500–2600 cm⁻¹) rules out thiol tautomerism .
- Triazole Derivatives : highlights νC=S (~1247–1255 cm⁻¹) in triazole-thiones, absent in penfluron .
- Melting Points : Penfluron’s analogs in (e.g., compound 8: 309–311°C) suggest high thermal stability due to aromatic stacking and hydrogen bonding .
Biological Activity
2,6-Difluoro-N-[4-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound belonging to the class of benzamides, which are recognized for their diverse biological activities. This compound features a unique molecular structure characterized by two fluorine atoms on the benzene ring and a trifluoromethyl group attached to a phenyl moiety. Its molecular formula is C14H8F5N, with a molecular weight of approximately 301.21 g/mol. The specific arrangement of its functional groups suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C14H8F5N |
| Molecular Weight | 301.21 g/mol |
| Fluorine Atoms | 2 (enhancing lipophilicity) |
| Trifluoromethyl Group | Increases reactivity and binding affinity |
| Benzamide Class | Known for diverse biological activities |
The mechanism of action for this compound is hypothesized to involve interaction with specific enzymes or receptors within biological systems. The presence of fluorine atoms may enhance the compound's binding affinity and selectivity towards certain targets, while the trifluoromethyl group could influence the electronic properties and reactivity of the molecule. Such interactions can lead to inhibition or activation of biochemical pathways critical for cellular function.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds within the benzamide class can possess antibacterial and antifungal properties. For instance, related compounds demonstrated moderate to good in vitro antifungal activity against various pathogens, suggesting potential applications in agricultural and pharmaceutical sectors .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Its structural features may allow it to act as an enzyme inhibitor or modulator, which is a common mechanism for therapeutic agents in treating conditions like cancer or infectious diseases .
- Anticancer Potential : Some studies have explored the anticancer activity of related benzamide derivatives, focusing on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structural characteristics of this compound may enhance its efficacy against cancer cells.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of benzamide derivatives against Xanthomonas species. While specific data on this compound was not detailed, related compounds exhibited varying degrees of antibacterial efficacy, indicating potential for further exploration .
- Antifungal Studies : Research demonstrated that certain benzamide derivatives showed effective antifungal activity against Botrytis cinerea, with EC50 values comparable to standard treatments. This suggests that this compound could be evaluated for similar properties .
Summary of Research Findings
The following table summarizes key findings from various studies related to the biological activity of benzamide derivatives:
Q & A
Q. What strategies address contradictory bioactivity data across different studies (e.g., anticancer vs. antimicrobial effects)?
- Methodological Answer : Contradictions may arise from off-target effects or assay-specific conditions. Researchers should: (i) Perform kinome-wide profiling to identify secondary targets (e.g., using KINOMEscan). (ii) Compare results across standardized cell lines (e.g., NCI-60 panel for cancer vs. ATCC strains for microbes). (iii) Validate selectivity via CRISPR knockdown of primary targets (e.g., PI3K isoforms) .
Q. How can structural modifications improve solubility without compromising activity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl, morpholine) at the benzamide’s para-position via Suzuki-Miyaura coupling. Alternatively, synthesize prodrugs (e.g., ester derivatives) hydrolyzed in vivo. Solubility is quantified via shake-flask methods, while activity retention is tested in parallel assays. Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) may also enhance bioavailability .
Q. What advanced techniques elucidate the role of fluorine atoms in reaction mechanisms?
- Methodological Answer : ¹⁹F NMR tracks fluorine’s electronic effects during reactions (e.g., SNAr substitutions). Isotope effects (²H/¹⁸O) study kinetic parameters in hydrolysis pathways. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to explain regioselectivity in fluorination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
